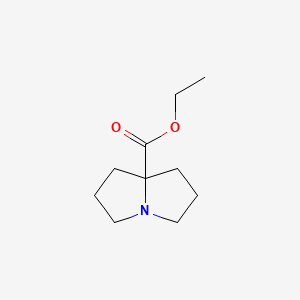

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester

Overview

Description

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . This compound is an ester derivative of pyrrolizine, a bicyclic nitrogen-containing compound. It is known for its potential therapeutic applications and use as an intermediate in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

The synthesis of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester typically involves the esterification of tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ester group to an alcohol group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .

Comparison with Similar Compounds

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester can be compared with other similar compounds, such as:

Pyrrolizidine alkaloids: These are naturally occurring compounds with similar bicyclic structures but often exhibit different biological activities and toxicities.

Other ester derivatives of pyrrolizine: These compounds may have varying ester groups, leading to differences in reactivity and applications.

Tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid: The parent compound without the ester group, which may have different chemical properties and uses.

Biological Activity

1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester (CAS No. 78449-71-5) is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C11H19NO2

- Molecular Weight: 197.27 g/mol

- CAS Number: 78449-71-5

The compound is synthesized through the esterification of tetrahydro-1H-pyrrolizine-7a(5H)-acetic acid with ethanol, typically using an acid catalyst like sulfuric acid.

Antimicrobial Properties

Research indicates that derivatives of 1H-Pyrrolizine-7a(5H)-carboxylic acid exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that modifications to the pyrrolizine structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of 1H-Pyrrolizine-7a(5H)-carboxylic acid has been explored in several studies. Notably, it has demonstrated cytotoxic effects on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 22–52 | Induction of apoptosis |

| A549 (lung cancer) | 3.02–3.92 | Cell cycle arrest at G2/M phase |

| MCF-7 (breast cancer) | 10–20 | Inhibition of proliferation |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapies .

Case Studies

- Study on Antimicrobial Efficacy: In a controlled study, the compound was tested against a panel of bacterial pathogens. Results indicated a dose-dependent inhibition of bacterial growth, with significant activity noted at concentrations as low as 32 µg/mL.

- Cytotoxicity Evaluation in Cancer Models: A recent study evaluated the cytotoxic effects of various derivatives on HeLa and A549 cell lines. The results showed that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting potential for therapeutic applications in oncology .

The biological activity of 1H-Pyrrolizine-7a(5H)-carboxylic acid is largely attributed to its ability to interact with specific molecular targets within cells. The ester group can undergo hydrolysis to release the active carboxylic acid form, which then interacts with enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

1H-Pyrrolizine-7a(5H)-carboxylic acid can be compared to other pyrrolizidine alkaloids and ester derivatives, which often exhibit varying degrees of biological activity:

| Compound Type | Biological Activity |

|---|---|

| Pyrrolizidine alkaloids | Often exhibit toxic effects; some anticancer properties |

| Other pyrrolizine esters | Varying reactivity; some show similar antimicrobial properties |

This comparison highlights the unique position of 1H-Pyrrolizine-7a(5H)-carboxylic acid within its chemical class .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester?

- Methodological Answer : The ester can be synthesized via esterification reactions. A typical approach involves reacting the corresponding carboxylic acid (tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid) with ethanol in the presence of a catalyst like concentrated sulfuric acid or HCl. For example, analogous pyrazole esters (e.g., 4-azidomethyl-1-methylpyrazole-3-carboxylic acid ethyl esters) are synthesized using NaN₃ as a catalyst in DMF at 50°C, followed by cooling, filtration, and recrystallization from ethanol . Direct esterification under acidic conditions is also effective, as seen in ethyl acetate synthesis, where acetic acid and ethanol react with H₂SO₄ as a catalyst .

Q. How can the purity and structural integrity of this ester be verified post-synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : To confirm stereochemistry and detect intermediates (e.g., cis/trans isomerization studies in tetrahydro-β-carbolines) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and C-O stretches at ~1200 cm⁻¹) .

- Chromatography : Flash column chromatography (using CH₂Cl₂ or ethanol) separates diastereomers or impurities .

- Melting Point/Boiling Point Analysis : Compare observed values with literature data (e.g., predicted boiling point: 319.7±21.0°C for related carboxamides) .

Q. What are the key physicochemical properties of this ester relevant to its handling in the lab?

- Methodological Answer :

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when varying catalysts or solvents?

- Methodological Answer :

- Catalyst Screening : Compare NaN₃ (DMF, 50°C) vs. H₂SO₄ (room temperature) . Kinetic studies (e.g., monitoring via TLC) can identify rate-limiting steps.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in SN2 reactions, while protic solvents (ethanol) may stabilize intermediates. For example, THF improves cyclization in β-carboline syntheses .

- Statistical Design (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology to maximize yield .

Q. How does stereochemistry influence the compound’s reactivity or biological activity?

- Methodological Answer :

- Isomerization Studies : NMR confirms carbocation intermediates in cis-to-trans isomerization (e.g., tetrahydro-β-carbolines), where steric effects dictate reaction pathways .

- Biological Activity : Stereoisomers may exhibit divergent interactions with enzymes. For instance, LAB (a related acylcyclohexanedione ester) showed stereospecific effects on gibberellin levels in pea ovaries . Computational docking (e.g., using AutoDock Vina) predicts binding affinity differences between enantiomers .

Q. What computational methods model the compound’s interactions in biological systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with RAS proteins) using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate charge distribution to predict reactivity (e.g., nucleophilic attack at the ester carbonyl) .

- QSAR Models : Relate structural features (e.g., substituents on the pyrrolizine ring) to activity using datasets from analogs .

Q. How are kinetic and thermodynamic factors controlled during multi-step syntheses?

- Methodological Answer :

- Stepwise Monitoring : Use in situ FTIR or HPLC to track intermediate formation (e.g., azide intermediates in pyrazole ester synthesis) .

- Temperature Gradients : Low temperatures favor kinetic products (e.g., cis-isomers in Pictet-Spengler reactions), while higher temperatures drive thermodynamic control .

- Protecting Groups : Boc protection of amines in tetrahydro-β-carbolines prevents side reactions during oxidation .

Properties

IUPAC Name |

ethyl 1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-2-13-9(12)10-5-3-7-11(10)8-4-6-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCNRVQFHCDTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCCN1CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444983 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78449-71-5 | |

| Record name | 1H-Pyrrolizine-7a(5H)-carboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.